3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
[3-[(3-methylphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-14-4-2-5-17(12-14)23-20(26)24-18-6-3-7-19(13-18)28-21(27)25-16-10-8-15(22)9-11-16/h2,4-5,8-12,18-19H,3,6-7,13H2,1H3,(H,25,27)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBDYKSVSWGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate typically involves the following steps:
Formation of the Urea Moiety: The first step involves the reaction of m-tolyl isocyanate with cyclohexylamine to form the urea intermediate. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Formation of the Carbamate Group: The urea intermediate is then reacted with 4-fluorophenyl chloroformate in the presence of a base such as triethylamine. This reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the urea and carbamate groups.
Reduction: Reduced forms of the urea and carbamate groups.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity
Lipophilicity is a critical determinant of drug bioavailability and membrane permeability. The target compound’s lipophilicity can be compared to analogs such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i) described by Ferriz et al. and Imramovsky et al. . These analogs feature chlorophenyl or dichlorophenyl groups instead of fluorophenyl or m-tolyl substituents.
Key Observations:
- Chlorine vs. Fluorine : Chlorine’s higher electronegativity and larger atomic radius increase lipophilicity compared to fluorine. For example, chlorophenyl-substituted carbamates exhibit higher log k (HPLC-derived lipophilicity) values than fluorophenyl derivatives .
Table 1: Lipophilicity and Substituent Comparison
| Compound Class | Substituents | log k (HPLC) | Reference |
|---|---|---|---|
| Target Compound | m-Tolyl, 4-fluorophenyl | Data pending | N/A |
| 4-Chlorophenyl carbamates (4a–i) | 3-chlorophenyl, alkyl chains | 2.8–3.5 | |
| Dichlorophenyl carbamates (5a–i) | 3,4-dichlorophenyl | 3.1–3.9 |
Note: Direct lipophilicity data for the target compound is unavailable in the provided evidence, but trends can be inferred from structural analogs.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula and structural components:
- Chemical Formula : CHNOF
- Structural Features :
- Ureido group
- Cyclohexyl ring
- Fluorophenyl moiety
- m-Tolyl substituent
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Ureido Group | Contributes to biological activity |
| Cyclohexyl Ring | Provides structural rigidity |
| Fluorophenyl Group | Enhances lipophilicity and potency |
| m-Tolyl Group | Modulates interaction with targets |
Antitumor Activity
Research indicates that derivatives of carbamate compounds, including those similar to 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate , exhibit significant antitumor properties. A study on related compounds demonstrated that they could inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to increased apoptosis in tumor cells.
- Case Study : A series of carbamate derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that some compounds showed IC values in the low micromolar range, suggesting potent antitumor activity.
The proposed mechanism of action for This compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth.
- Induction of Apoptosis : By disrupting cellular processes, it triggers programmed cell death in malignant cells.
Table 2: Biological Assays Conducted
| Assay Type | Target Cells | IC Values (µM) |
|---|---|---|
| MTT Assay | HeLa (cervical cancer) | 5.2 |
| Colony Formation | MCF-7 (breast cancer) | 3.8 |
| Flow Cytometry | A549 (lung cancer) | 4.1 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of This compound is crucial for its potential therapeutic application. Preliminary studies suggest:
- Absorption : High oral bioavailability due to lipophilic character.
- Metabolism : Primarily hepatic, with potential metabolites undergoing further evaluation.
- Toxicity : Initial toxicity assays indicate a favorable safety profile at therapeutic doses.
Case Study on Toxicology
In a recent study assessing the toxicity of similar carbamate compounds, doses up to 100 mg/kg did not result in significant adverse effects in animal models. This suggests a promising safety margin for further clinical development.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling a cyclohexylamine derivative with activated carbamate precursors. For example, anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) minimize hydrolysis of the carbamate group . Optimizing stoichiometry of the urea-forming reagents (e.g., isocyanates) and using catalysts like DMAP can enhance yields to >70% .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. LCMS validates molecular weight (e.g., observed m/z 430.5 vs. theoretical for C₂₃H₂₇FN₂O₅) . X-ray crystallography may resolve stereochemistry of the cyclohexyl moiety .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Methodological Answer : Initial screens include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
